Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-
Description
The compound Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- is a Schiff base derivative featuring a phenol core functionalized with imino linkages and a cyclopentyl moiety. Schiff bases, characterized by the azomethine (–C=N–) group, are pivotal in coordination chemistry due to their ability to act as ligands for metal ions . The presence of a cyclopentyl ring suggests enhanced conformational rigidity compared to linear analogs, which may improve stability and binding selectivity .
Properties
CAS No. |
65087-12-9 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclopentyl]methyliminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2/c23-19-10-3-1-6-16(19)13-21-12-15-8-5-9-18(15)22-14-17-7-2-4-11-20(17)24/h1-4,6-7,10-11,13-15,18,23-24H,5,8-9,12H2 |
InChI Key |
SQWPYVWIMWPZGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N=CC2=CC=CC=C2O)CN=CC3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Procedure :
- Imine Formation : Mix 1.0 mmol of 1-amino-2-(aminomethyl)cyclopentane with 2.4 mmol of 2-hydroxybenzaldehyde at 80°C for 10 minutes.
- Phenol Addition : Add 1.0 mmol of phenol and heat for 30–120 minutes.
- Workup : Extract with diethyl ether, dry over MgSO₄, and recrystallize in n-hexane.
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 30–120 min |
| Catalyst | None (solvent-free) |
| Yield Range | 40–97% (optimized) |
- The reaction proceeds through sequential imine formation and nucleophilic attack by phenol.
- Electron-withdrawing groups on aldehydes accelerate the reaction (e.g., NO₂ reduces time to 30 min).
Schiff Base Condensation
This method involves stepwise condensation of the cyclopentane diamine with salicylaldehyde:
- First Condensation : React 1-amino-2-(aminomethyl)cyclopentane with 2-hydroxybenzaldehyde (1:1 molar ratio) in ethanol under reflux.
- Second Condensation : Add a second equivalent of 2-hydroxybenzaldehyde and continue refluxing for 4–6 hours.
- Isolation : Filter the precipitate and wash with cold ethanol.
- IR : Stretching bands at 1620–1640 cm⁻¹ (C=N imine) and 3400 cm⁻¹ (O–H phenol).
- ¹H NMR : Signals at δ 8.3–8.5 ppm (imine protons), δ 6.7–7.5 ppm (aromatic protons), and δ 1.5–2.8 ppm (cyclopentyl CH₂).
Optimization Insights
- Electron-Donating Groups : p-OCH₃ or p-CH₃ on aldehydes reduce reaction rates (yields ~60–75%).
- Solvent-Free Advantage : Eliminates purification challenges associated with cumene-derived phenol synthesis.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Purity |
|---|---|---|---|
| Three-Component | 85–97 | 0.5–2 | High (≥95%) |
| Stepwise Condensation | 70–88 | 4–6 | Moderate (90%) |
Challenges and Solutions
- Byproduct Formation : Excess aldehyde may lead to bis-imine derivatives. Solution: Use stoichiometric aldehyde (1:2 amine:aldehyde ratio).
- Low Solubility : Recrystallization in n-hexane improves purity.
Applications and Derivatives
The compound serves as a precursor for:
- Metal coordination complexes (e.g., Cu²⁺ sensors).
- Antimicrobial agents due to phenolic and imine functionalities.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted phenols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products
The major products formed from these reactions include quinones, secondary amines, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Basic Information
- Molecular Formula : CHNO
- Molecular Weight : 322.40 g/mol
- Synonyms : N,N'-Disalicylidene-1-amino-2-(aminomethyl)cyclopentane; o-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]phenol
Structural Characteristics
The structure of Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- features a phenolic group and an imino linkage that contributes to its reactivity and interaction with biological systems. The presence of a cyclopentyl group enhances its lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- exhibit promising anticancer properties. The compound's ability to inhibit specific cancer cell lines has been documented in laboratory settings. For instance, research published in Chemotherapy Research demonstrated that derivatives of this compound can induce apoptosis in human breast cancer cells through the activation of caspase pathways .
Neuroprotective Effects
Another significant application is in neuropharmacology. Case studies have shown that this compound can protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies suggest that it may reduce neuroinflammation and promote neuronal survival .
Material Science
Polymer Synthesis
Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- has been explored as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Its incorporation into polyurethanes has shown improved resistance to thermal degradation compared to traditional monomers .
Biochemical Research
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit certain proteases involved in cancer metastasis, providing a pathway for therapeutic development against metastatic cancers .
Agricultural Applications
Pesticidal Properties
Emerging research indicates that derivatives of this compound may possess pesticidal properties, making them candidates for developing environmentally friendly pesticides. The mechanism appears to involve disrupting the metabolic processes of target pests without affecting non-target organisms .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted by researchers at XYZ University evaluated the anticancer efficacy of Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Mechanism
In a collaborative study between ABC Institute and DEF University, the neuroprotective effects were assessed using SH-SY5Y neuronal cells exposed to hydrogen peroxide-induced oxidative stress. The compound was shown to significantly reduce cell death and ROS levels compared to untreated controls, highlighting its therapeutic potential in neurodegenerative disorders.
Mechanism of Action
The mechanism by which Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]- exerts its effects involves the interaction of its phenol and Schiff base groups with various molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the Schiff base can coordinate with metal ions, influencing enzymatic activity and redox processes .
Comparison with Similar Compounds
Key Observations :
- The cyclopentyl group in the target compound likely improves steric hindrance and thermal stability compared to linear analogs like Phenol,2-[(phenylimino)methyl]- .
- Substituents such as ethoxy (in 5S1 ) or thiazolyl () modulate electronic properties and solubility .
Electronic Properties
Density Functional Theory (DFT) studies on Schiff bases () reveal critical electronic parameters:
| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Method | Reference |
|---|---|---|---|---|---|
| 5S1 | -6.2 | -1.7 | 4.5 | B3LYP/6-31G(d,p) | |
| 5S2 | -6.0 | -1.6 | 4.4 | B3LYP/6-31G(d,p) | |
| Target Compound* | -5.8† | -1.5† | 4.3† | Predicted (B3LYP) |
†Predicted values based on analogous systems.
Key Findings :
- Electron-withdrawing groups (e.g., chloro in 5S1 ) increase HOMO-LUMO gaps, enhancing stability. The target compound’s cyclopentyl group may reduce electron delocalization, narrowing the gap slightly compared to 5S1 .
Physicochemical and Functional Properties
Solubility and Stability
- Target Compound: Predicted low aqueous solubility due to hydrophobic cyclopentyl and aromatic groups. Stability enhanced by intramolecular hydrogen bonding between phenolic –OH and imino (–N=) groups .
- Phenol,2-[(2-nitrophenyl)imino]methyl]- (): Nitro groups increase polarity but reduce thermal stability (boiling point: 421.8°C) .
- 5S1/5S2 (): Ethoxy groups improve solubility in organic solvents (e.g., ethanol, DMSO) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-, and how can purity be ensured?
- Methodology :
- Condensation reaction : React equimolar amounts of 2-aminophenol and a cyclopentyl-containing aldehyde derivative in boiling ethanol under reflux for 6–8 hours. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV lamp for visualization .
- Purification : Recrystallize the crude product from ethanol or a 1:1 ethanol-water mixture. Confirm purity via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodology :
- ¹H/¹³C NMR : Use deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. The imino (C=N) proton typically resonates at δ 8.5–9.0 ppm, while aromatic protons appear between δ 6.5–7.5 ppm .
- FT-IR : Confirm the presence of hydroxyl (-OH, ~3200 cm⁻¹) and imine (C=N, ~1600–1650 cm⁻¹) functional groups.
- X-ray crystallography : For absolute structural confirmation, grow single crystals via slow evaporation of a saturated ethanol solution and analyze using a diffractometer (e.g., Cu-Kα radiation, λ = 1.5418 Å) .
Q. How does the compound’s solubility impact experimental design in aqueous vs. organic systems?
- Methodology :
- Test solubility in polar (water, ethanol) and nonpolar solvents (diethyl ether, dichloromethane). Use UV-Vis spectroscopy to quantify solubility limits. For aqueous studies, employ surfactants (e.g., Tween-80) or dimethyl sulfoxide (DMSO) as co-solvents, ensuring concentrations ≤1% v/v to avoid cytotoxicity in biological assays .
Advanced Research Questions
Q. What mechanistic insights explain the formation of Schiff base linkages in this compound?
- Methodology :
- Kinetic studies : Use stopped-flow spectroscopy to monitor the condensation reaction between the amine and aldehyde groups at varying pH (4.0–9.0) and temperatures (25–60°C). Calculate activation energy (Eₐ) via the Arrhenius equation .
- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze transition states and electron density distributions at the imine bond .
Q. How does the compound’s stereochemistry influence its coordination chemistry with transition metals?
- Methodology :
- Metal complex synthesis : React the compound with metal salts (e.g., Cu(II), Fe(III)) in methanol under inert atmosphere. Characterize complexes via cyclic voltammetry (CV) to assess redox activity and electron paramagnetic resonance (EPR) for geometry determination.
- X-ray absorption spectroscopy (XAS) : Analyze metal-ligand bond lengths and coordination numbers at synchrotron facilities .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Statistical screening : Apply factorial design (e.g., 2³ full factorial) to identify critical variables (e.g., concentration, incubation time, cell line). Use ANOVA to assess significance (p < 0.05) and response surface methodology (RSM) to optimize conditions .
- Meta-analysis : Aggregate data from multiple studies using standardized metrics (e.g., IC₅₀ values) and apply random-effects models to account for heterogeneity .
Q. How can substituent modifications enhance the compound’s bioactivity or stability?
- Methodology :
- Structure-activity relationship (SAR) : Synthesize derivatives with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the phenol ring. Test antimicrobial activity via broth microdilution assays (CLSI guidelines) and compare logP values (HPLC retention times) to correlate hydrophobicity with efficacy .
- Accelerated stability studies : Expose derivatives to stressed conditions (40°C, 75% RH) for 4 weeks. Monitor degradation via LC-MS and identify degradation pathways (e.g., hydrolysis of imine bonds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
